4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1850954-21-0
VCID: VC3143892
InChI: InChI=1S/C12H14ClN3/c1-10(11-5-3-2-4-6-11)8-16-9-12(7-13)14-15-16/h2-6,9-10H,7-8H2,1H3
SMILES: CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole

CAS No.: 1850954-21-0

Cat. No.: VC3143892

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole - 1850954-21-0

Specification

CAS No. 1850954-21-0
Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 4-(chloromethyl)-1-(2-phenylpropyl)triazole
Standard InChI InChI=1S/C12H14ClN3/c1-10(11-5-3-2-4-6-11)8-16-9-12(7-13)14-15-16/h2-6,9-10H,7-8H2,1H3
Standard InChI Key SLAXFWPNWIXONB-UHFFFAOYSA-N
SMILES CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2
Canonical SMILES CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole features a 1,2,3-triazole core structure, which is a five-membered heterocyclic ring containing three consecutive nitrogen atoms . The compound has two key substituents that define its chemical identity and reactivity profile. The first distinguishing feature is the chloromethyl group positioned at carbon-4 of the triazole ring, which serves as a reactive electrophilic site for further functionalization through nucleophilic substitution reactions. The second key structural element is the 2-phenylpropyl moiety attached to nitrogen-1 of the triazole ring, consisting of a phenyl group connected to the triazole via a propyl chain with branching at the second carbon. This structural arrangement creates a molecule with both lipophilic character (from the phenylpropyl group) and reactivity (from the chloromethyl group), potentially making it useful in diverse applications .

The triazole core itself contributes significant stability to the molecule through its aromatic character. The three nitrogen atoms in the ring create an electron-deficient system that influences both the physical properties and chemical reactivity of the compound. The specific positioning of the substituents as 1,4-disubstituted on the 1,2,3-triazole ring is characteristic of products typically obtained through copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as "click chemistry" . This structural arrangement results in a defined three-dimensional orientation of the substituents that can be important for specific applications where molecular recognition is crucial.

Synthesis Methods

Click Chemistry Approach

The most likely synthetic route to 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole would involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is the predominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles . This approach, commonly referred to as "click chemistry," typically involves the reaction between an organic azide and a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole, this would likely involve the reaction between a 2-phenylpropyl azide and chloromethylacetylene or a suitable precursor .

Based on analogous syntheses described in the literature, a typical procedure might involve dissolving the 2-phenylpropyl azide in a suitable solvent such as acetonitrile, adding copper(I) iodide as a catalyst along with a base such as triethylamine, and then introducing the alkyne component . The reaction would typically proceed at room temperature over several hours, followed by workup procedures involving dilution with ethyl acetate, extraction, and purification by flash chromatography. This methodology offers several advantages, including mild reaction conditions, high yields, and excellent regioselectivity, consistently producing the 1,4-disubstituted triazole isomer rather than the 1,5-disubstituted alternative .

Another approach to synthesizing this compound might involve a post-cycloaddition modification strategy, where a simpler triazole is first synthesized and then functionalized to introduce the chloromethyl group. This might be particularly useful if the chloromethylacetylene component presents stability or handling challenges during the initial cycloaddition reaction. The versatility of triazole chemistry allows for such strategic approaches to complex target molecules through careful selection of building blocks and reaction conditions.

Alternative Synthetic Routes

Alternative approaches to synthesizing 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole might involve regioselective alkylation of a preformed triazole core, similar to methods described for related compounds . This approach would involve the initial synthesis of a 4-substituted triazole, followed by selective N-alkylation with a 2-phenylpropyl halide under basic conditions. The regioselectivity of such alkylation reactions can be influenced by the choice of base, solvent, and reaction conditions, as demonstrated in the synthesis of related triazole derivatives .

Research on similar triazole compounds indicates that the choice of base can significantly impact both yield and regioselectivity in alkylation reactions. For example, inorganic bases such as Na2CO3, K2CO3, and Cs2CO3 have been shown to provide different selectivity profiles in the alkylation of 4-trifluoroacetyltriazoles . The use of Na2CO3 or K2CO3 might be preferred for the synthesis of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole if following a similar synthetic strategy, as these bases have been shown to provide good yields and selectivity in analogous reactions .

Another potential synthetic route might involve the methylation of an azide intermediate followed by cycloaddition with phenylacetylene derivatives, similar to the approach described for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole . This would involve treating an azide with an appropriate alkylating agent (in this case, a 2-phenylpropyl halide) followed by reaction with a suitable alkyne in the presence of a copper catalyst, sodium ascorbate, and a base such as 2,6-lutidine . This methodology has been demonstrated to be effective for the synthesis of various 1,4-disubstituted 1,2,3-triazoles and could potentially be adapted for the target compound.

Future Research Directions

Synthetic Methodology Development

Future research on 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole could focus on developing improved synthetic methodologies with enhanced efficiency, sustainability, and scalability. Current approaches to triazole synthesis often rely on copper catalysts, which, while effective, may present challenges related to metal contamination in the final product and environmental concerns associated with metal waste . The development of metal-free or catalytic approaches using lower catalyst loadings could address these issues and make the synthesis more environmentally friendly and cost-effective for large-scale production.

Research could also explore the application of flow chemistry techniques for the synthesis of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole, potentially offering advantages such as improved heat transfer, precise reaction control, enhanced safety for exothermic processes, and simplified scaling. The continuous nature of flow processes might be particularly beneficial for reactions involving potentially hazardous intermediates such as azides, which are typically used in triazole synthesis. Additionally, investigation of green solvents or solvent-free conditions could further enhance the sustainability profile of the synthetic process, aligning with current trends toward more environmentally benign chemical manufacturing.

Another promising direction would be the development of chemoenzymatic approaches for the synthesis of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole or its precursors. Biocatalysis offers potential advantages including high selectivity under mild conditions and reduced environmental impact compared to traditional chemical methods. While direct enzymatic synthesis of triazoles remains challenging, enzymes might be employed in the preparation of key intermediates or in the stereoselective synthesis of the 2-phenylpropyl component, potentially leading to more efficient or selective synthetic routes to the target compound or its derivatives.

Exploration of Structure-Activity Relationships

Given the potential applications of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole in medicinal chemistry, systematic exploration of structure-activity relationships through the synthesis and evaluation of structural analogs could yield valuable insights. This would involve the preparation of derivatives with variations in both the chloromethyl and phenylpropyl portions of the molecule, followed by assessment of their biological activities in relevant assay systems. The reactive chloromethyl group provides a convenient handle for diversification, allowing the creation of compound libraries through reactions with various nucleophiles including amines, thiols, and alcohols .

The phenylpropyl portion could be modified by introducing substituents on the phenyl ring, altering the length or branching pattern of the alkyl chain, or replacing the phenyl group with other aromatic or heteroaromatic systems. These modifications would likely influence properties such as lipophilicity, metabolic stability, and receptor binding characteristics, potentially leading to derivatives with enhanced biological activities or improved pharmacokinetic properties. The systematic nature of such studies would allow for the identification of key structural features contributing to specific activities, guiding further optimization efforts.

Additionally, the investigation of conformational aspects of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole and its derivatives using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling could provide insights into their three-dimensional structures and how these relate to biological activities. Understanding the preferred conformations and binding modes of these compounds would be particularly valuable in structure-based drug design approaches, where the goal is to optimize interactions with specific biological targets through rational molecular design guided by structural information.

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